molecular formula C9H11N3S B2900202 N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine CAS No. 676546-12-6

N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2900202
CAS No.: 676546-12-6
M. Wt: 193.27
InChI Key: DWWSRZDFYZYCLE-UHFFFAOYSA-N
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Description

N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. Thienopyrimidines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thienopyrimidine derivatives with modified functional groups.

Scientific Research Applications

N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to a depletion of ATP and disruption of energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.

    Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.

Uniqueness

N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome bd oxidase sets it apart from other thienopyrimidine derivatives, making it a valuable compound for research in tuberculosis treatment and other infectious diseases .

Properties

IUPAC Name

N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-6-4-13-8-7(6)10-5-11-9(8)12(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWSRZDFYZYCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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